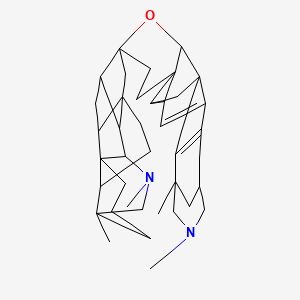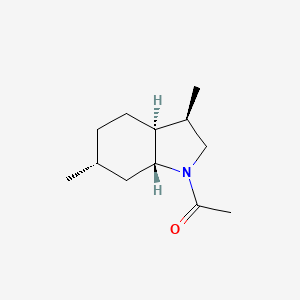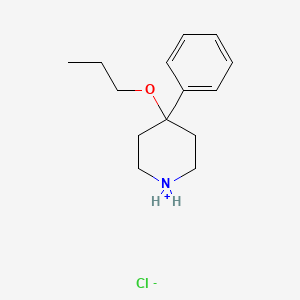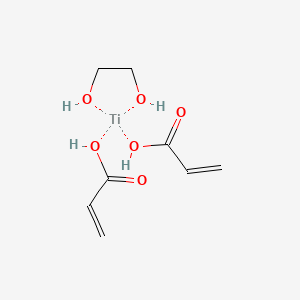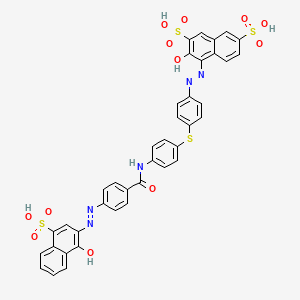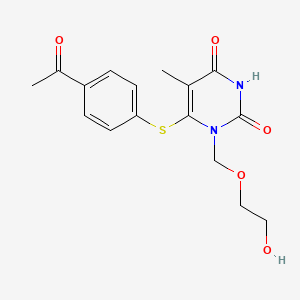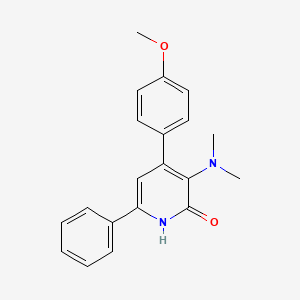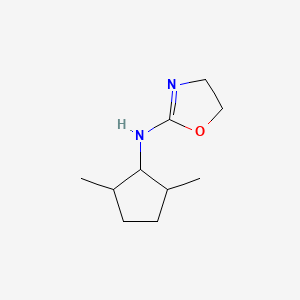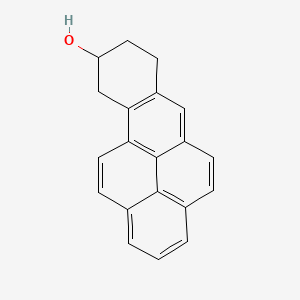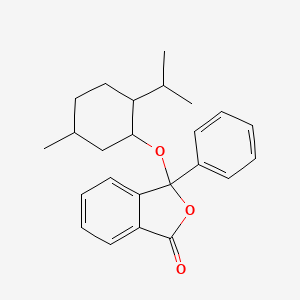
3-((2-Isopropyl-5-methylcyclohexyl)oxy)-3-phenyl-2-benzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-Isopropyl-5-methylcyclohexyl)oxy)-3-phenyl-2-benzofuran-1(3H)-one is a complex organic compound with a unique structure that combines a benzofuran core with a cyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Isopropyl-5-methylcyclohexyl)oxy)-3-phenyl-2-benzofuran-1(3H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of the Cyclohexyl Group: This step involves the alkylation of the benzofuran core with 2-isopropyl-5-methylcyclohexanol under suitable conditions, such as the presence of a strong base like sodium hydride.
Final Coupling: The final step involves the coupling of the intermediate with a phenyl group, which can be achieved through various methods, including Suzuki coupling or Grignard reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3-((2-Isopropyl-5-methylcyclohexyl)oxy)-3-phenyl-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran core, using reagents like sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium methoxide, lithium aluminum hydride, anhydrous conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated benzofuran core.
Substitution: Various substituted benzofuran derivatives.
Applications De Recherche Scientifique
3-((2-Isopropyl-5-methylcyclohexyl)oxy)-3-phenyl-2-benzofuran-1(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-((2-Isopropyl-5-methylcyclohexyl)oxy)-3-phenyl-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-((2-Isopropyl-5-methylcyclohexyl)oxy)-5-methylphenol: Similar structure with a phenol group instead of a benzofuran core.
[(2-Isopropyl-5-methylcyclohexyl)oxy]acetic acid: Contains a similar cyclohexyl group but with an acetic acid moiety.
Uniqueness
3-((2-Isopropyl-5-methylcyclohexyl)oxy)-3-phenyl-2-benzofuran-1(3H)-one is unique due to its combination of a benzofuran core with a cyclohexyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
7499-46-9 |
|---|---|
Formule moléculaire |
C24H28O3 |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
3-(5-methyl-2-propan-2-ylcyclohexyl)oxy-3-phenyl-2-benzofuran-1-one |
InChI |
InChI=1S/C24H28O3/c1-16(2)19-14-13-17(3)15-22(19)26-24(18-9-5-4-6-10-18)21-12-8-7-11-20(21)23(25)27-24/h4-12,16-17,19,22H,13-15H2,1-3H3 |
Clé InChI |
IRVNXTZDUTXMJY-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C(C1)OC2(C3=CC=CC=C3C(=O)O2)C4=CC=CC=C4)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



